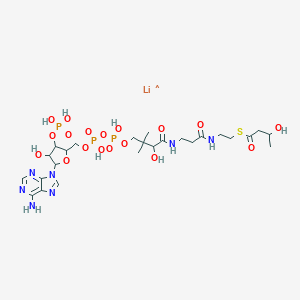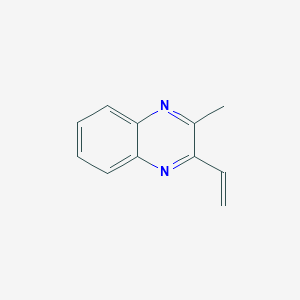
Phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of benzoyl and phenyl groups attached to the oxadiazole ring enhances its chemical stability and biological activity. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide. One common method includes the reaction of benzophenone hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions. For instance, the use of phosphorus oxychloride (POCl₃) as a dehydrating agent can facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoyl-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
Applications De Recherche Scientifique
2-Benzoyl-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its biological activity, it is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis (programmed cell death) by targeting key proteins involved in cell cycle regulation, such as AKT serine/threonine kinase 1 (AKT1) and epidermal growth factor receptor (EGFR). The compound’s ability to form hydrogen bonds with receptor sites enhances its binding affinity and efficacy .
Comparaison Avec Des Composés Similaires
5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
2-Phenyl-1,3,4-oxadiazoline-5-thione: Exhibits significant biological activity, including anticancer and antiviral effects
Uniqueness: 2-Benzoyl-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of benzoyl and phenyl groups, which enhance its chemical stability and biological activity. This makes it a versatile compound with applications across various fields, from medicinal chemistry to material science.
Propriétés
Numéro CAS |
19836-23-8 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2O2/c18-13(11-7-3-1-4-8-11)15-17-16-14(19-15)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
BQDNZODZBRVPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)


![4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine](/img/structure/B9146.png)
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)

![1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B9150.png)



![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)

